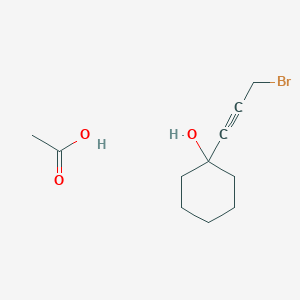

Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol

CAS No.: 54315-45-6

Cat. No.: VC18585353

Molecular Formula: C11H17BrO3

Molecular Weight: 277.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54315-45-6 |

|---|---|

| Molecular Formula | C11H17BrO3 |

| Molecular Weight | 277.15 g/mol |

| IUPAC Name | acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4) |

| Standard InChI Key | QCQOODRQPTZWIY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C1CCC(CC1)(C#CCBr)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol, delineates its three key components:

-

Cyclohexanol Core: A six-membered carbocyclic ring with a hydroxyl group at the 1-position, conferring both hydrophilicity and stereochemical complexity.

-

3-Bromoprop-1-ynyl Substituent: A propargyl group () with a bromine atom at the terminal carbon, introducing sp-hybridized carbons and electrophilic character.

-

Acetic Acid Moiety: A carboxylic acid group () esterified to the cyclohexanol oxygen, enhancing solubility in polar solvents.

The Standard InChI key (InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4)) confirms the connectivity, highlighting the cyclohexanol’s chair conformation and the planar geometry of the bromoalkyne.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.15 g/mol |

| CAS Number | 54315-45-6 |

| Hybridization | sp³ (cyclohexane), sp (alkyne) |

Spectral Characteristics

While experimental NMR or IR data for this specific compound are absent in the literature, analogous bromoalkynes exhibit distinctive signals:

-

NMR: Propargyl protons resonate between δ 2.5–3.5 ppm, while cyclohexanol’s hydroxyl proton appears near δ 1.5–2.0 ppm .

-

NMR: The sp-hybridized alkyne carbons typically show peaks at δ 70–90 ppm, with the brominated carbon at δ 30–40 ppm .

-

IR Spectroscopy: Stretching vibrations for the alkyne () and hydroxyl () groups dominate.

Synthesis and Precursors

Synthetic Pathways

The primary route involves functionalizing cyclohexanol with a bromopropargyl group, followed by acetylation:

Step 1: Propargylation of Cyclohexanol

Cyclohexanol reacts with 1,3-dibromopropyne in the presence of a base (e.g., KCO) to install the bromoalkyne moiety. This SN2 reaction proceeds via nucleophilic attack of the cyclohexanolate ion on the propargyl bromide:

Step 2: Acetylation

The hydroxyl group is acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions:

Optimization Challenges

-

Regioselectivity: Competing O- vs. C-propargylation may occur, requiring careful control of reaction temperature and base strength .

-

Stability: The bromoalkyne group is prone to hydrolysis or polymerization, necessitating anhydrous conditions and inert atmospheres .

-

Yield: Reported yields for analogous compounds range from 40–65%, suggesting room for catalytic improvements.

Reactivity and Functionalization

Bromoalkyne Reactivity

The electrophilic bromine atom and electron-deficient alkyne enable diverse transformations:

-

Nucleophilic Substitution: Bromine displacement by amines or thiols to form propargyl amines/sulfides .

-

Cycloadditions: [2+2] or [3+2] cycloadditions with alkenes or azides, respectively, leveraging the alkyne’s π-system .

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides to extend conjugation .

Hydroxyl and Acetyl Group Modifications

-

Esterification: The acetic acid moiety can be replaced with other acyl groups (e.g., benzoyl) via transesterification.

-

Oxidation: Cyclohexanol’s secondary alcohol may be oxidized to a ketone, though steric hindrance could limit efficacy .

Comparative Analysis with Related Compounds

vs. (3-Bromoprop-1-en-1-yl)cyclohexane

The analogous alkene derivative (PubChem CID 15752625) lacks the alkyne’s rigidity and reactivity. Key differences:

| Property | Bromoalkyne Derivative | Bromoalkene Derivative |

|---|---|---|

| Hybridization | sp (alkyne) | sp² (alkene) |

| Reactivity | Electrophilic alkyne | Less reactive |

| Stability | Prone to polymerization | More stable |

| Synthetic Utility | Cross-coupling substrates | Limited functionalization |

The alkyne’s triple bond offers superior versatility in click chemistry and metal-catalyzed reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume